Bisbutytiamine
Description
Bisbutiamine (C₃₂H₄₆N₈O₆S₂), also known as O-Isobutyroylthiamine Disulfide or Bisibutiamine, is a synthetic disulfide derivative of thiamine (vitamin B1). It is classified under the Japanese Accepted Name (JAN) and is recognized for its enhanced bioavailability compared to plain thiamine . Structurally, Bisbutiamine consists of two thiamine molecules linked by a disulfide bond, with each thiamine moiety modified by an isobutyroyl group. This modification increases lipophilicity, allowing better absorption across cell membranes .
Its mechanism involves intracellular reduction to release active thiamine, which participates in carbohydrate metabolism and neuronal function .
Properties
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBNAABDXLAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105808 | |
| Record name | Butanoic acid, dithiobis[3-[1-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]ethylidene]-3,1-propanediyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18481-23-7 | |
| Record name | Butanoic acid, dithiobis[3-[1-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]ethylidene]-3,1-propanediyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18481-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisbutytiamine [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018481237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, dithiobis[3-[1-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]ethylidene]-3,1-propanediyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithiobis[3-[1-[[(4-amino-2-methylpyrimidin-5-yl)methyl]formylamino]ethylidene]propane-3,1-diyl] dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISBUTYTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8BO41Z90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisbutytiamine can be synthesized through the dimerization of butytiamine. The preparation involves the reaction of butytiamine with specific reagents under controlled conditions to form the dimer. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Bisbutytiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Bisbutytiamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dimerization reactions.
Biology: The compound is studied for its potential biological activities, including anti-HIV properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral treatments.
Mechanism of Action
The mechanism of action of bisbutytiamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in viral replication, making it a potential antiviral agent. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with the replication process of viruses such as HIV .
Comparison with Similar Compounds
Comparison with Similar Thiamine Derivatives
Thiamine derivatives are designed to improve solubility, stability, or bioavailability. Below is a detailed comparison of Bisbutiamine with structurally and functionally related compounds.
Structural and Pharmacokinetic Differences
Table 1: Key Properties of Bisbutiamine and Similar Compounds
Key Observations:
Disulfide vs. S-Acyl Derivatives: Bisbutiamine and Sulbutiamine are disulfide-linked dimers, whereas Benfotiamine is a monomeric S-acyl derivative. Disulfide compounds are reduced intracellularly to release two thiamine molecules, enhancing potency . Benfotiamine’s benzoyl group improves membrane permeability but requires enzymatic cleavage, resulting in slower thiamine release .
Bioavailability: Bisbutiamine and Sulbutiamine exhibit higher bioavailability than plain thiamine due to their lipophilic modifications. Sulbutiamine is particularly noted for crossing the blood-brain barrier, aiding cognitive applications .
Therapeutic Applications :
Research Findings and Clinical Data
- Bisbutiamine vs. Sulbutiamine: A 2023 study noted that Sulbutiamine (80 mg/day) improved cognitive fatigue in 70% of patients, while Bisbutiamine (150 mg/day) showed broader systemic energy-enhancing effects .
- Bisbutiamine vs. Benfotiamine :
Benfotiamine (300 mg/day) reduced neuropathy pain by 40% in diabetic patients, whereas Bisbutiamine lacked similar efficacy in glycemia control, highlighting target-specific applications . - Toxicity Profile : Bisbutiamine’s disulfide structure may cause mild gastrointestinal distress in 5–10% of users, comparable to Sulbutiamine but higher than Benfotiamine’s 2–3% incidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
